molecular formula C24H28N4O7 B12501553 Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate

Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B12501553
M. Wt: 484.5 g/mol
InChI Key: YAUBEUCXPKKLNB-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a morpholine ring and a nitrophenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the nitrophenyl group. Common reagents used in these reactions include ethyl benzoate, morpholine, and nitrophenyl isocyanate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The morpholine ring and nitrophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C24H28N4O7

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C24H28N4O7/c1-2-35-24(30)19-16-18(4-6-20(19)26-7-11-33-12-8-26)25-23(29)17-3-5-21(22(15-17)28(31)32)27-9-13-34-14-10-27/h3-6,15-16H,2,7-14H2,1H3,(H,25,29)

InChI Key

YAUBEUCXPKKLNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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